molecular formula C20H17N3O3 B11474111 5-(4-methoxyphenyl)-1-methyl-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

5-(4-methoxyphenyl)-1-methyl-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11474111
M. Wt: 347.4 g/mol
InChI Key: DCXKTTPHTOOMSE-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with methoxyphenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic dysfunction and cell death in cancer cells . Additionally, it may interact with other cellular pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-METHOXYPHENYL)-1-METHYL-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its pyrrolo[2,3-d]pyrimidine core, which provides distinct chemical properties and biological activities compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17N3O3/c1-23-18-16(19(24)22-20(23)25)15(12-8-10-14(26-2)11-9-12)17(21-18)13-6-4-3-5-7-13/h3-11,21H,1-2H3,(H,22,24,25)

InChI Key

DCXKTTPHTOOMSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)NC1=O

Origin of Product

United States

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